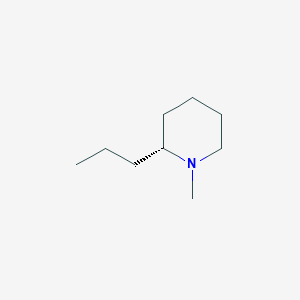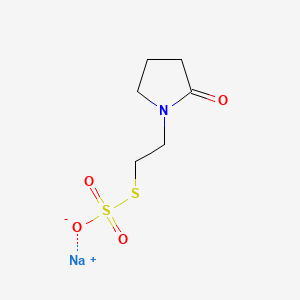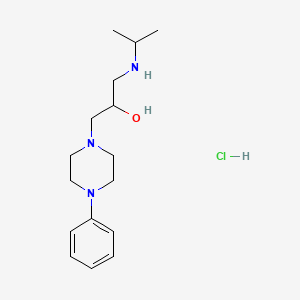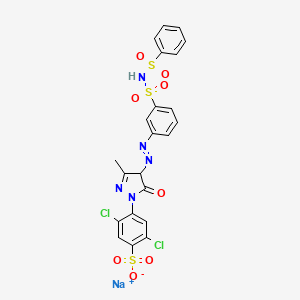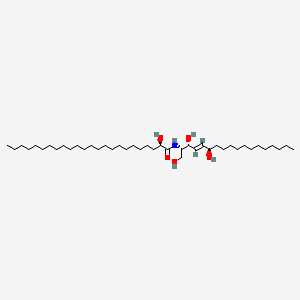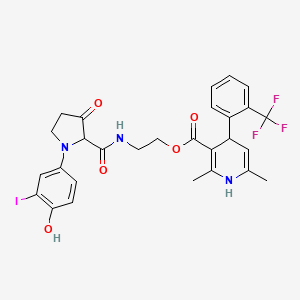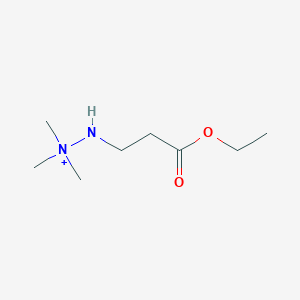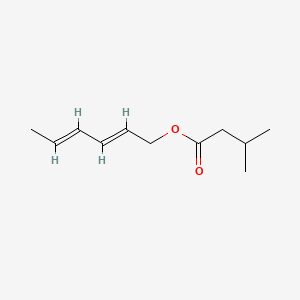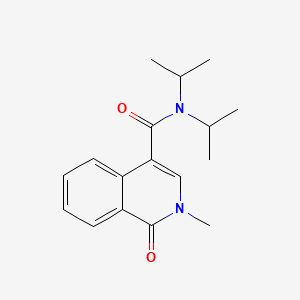
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and synthetic utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- typically involves multi-step organic reactions. One common route might include the following steps:
Formation of Isoquinoline Core: Starting with a suitable precursor such as benzylamine, the isoquinoline core can be constructed through a Pictet-Spengler reaction.
Functional Group Modifications: Introduction of the carboxamide group and subsequent modifications to introduce the N,N-bis(1-methylethyl) and 2-methyl-1-oxo- functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinolinecarboxamide: A related compound with a quinoline core.
Benzamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- is unique due to its specific combination of functional groups and the isoquinoline core, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
148581-45-7 |
|---|---|
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC 名称 |
2-methyl-1-oxo-N,N-di(propan-2-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)19(12(3)4)17(21)15-10-18(5)16(20)14-9-7-6-8-13(14)15/h6-12H,1-5H3 |
InChI 键 |
VPKFWUHOXXXTCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


